Isoborneol

説明

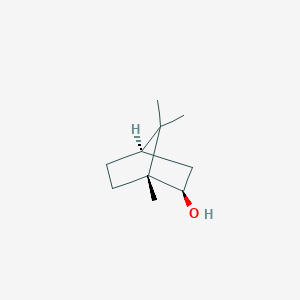

Structure

3D Structure

特性

IUPAC Name |

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGKSKDOIYIVQL-MRTMQBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042060 | |

| Record name | Isoborneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; [Hawley], Solid, White to off-white crystals; piney camphoraceous aroma | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoborneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Isoborneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoborneol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes | |

| Record name | Isoborneol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |

| Record name | Isoborneol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoborneol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.10 g/cm cu at 20 °C | |

| Record name | Isoborneol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Isoborneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White solid, Tablets from petroleum ether | |

CAS No. |

124-76-5, 10334-13-1 | |

| Record name | Isoborneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Isoborneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10334-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoborneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoborneol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010334131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoborneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88RA8N5EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBORNEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20U67Z994U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoborneol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Isoborneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/, 212 °C | |

| Record name | Isoborneol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Isoborneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isoborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoborneol, a bicyclic monoterpenoid, is a valuable natural product with applications in the fragrance, food, and pharmaceutical industries. Understanding its natural origins and biosynthetic pathways is crucial for sustainable production and novel therapeutic development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its quantitative occurrence in various plant species. Furthermore, it delineates the established biosynthetic route from geranyl pyrophosphate (GPP) and presents detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound and its precursors. This guide is intended to be a valuable resource for researchers actively engaged in natural product chemistry, biosynthesis, and drug discovery.

Natural Sources of this compound

This compound is found as a constituent of the essential oils of numerous plants. Its presence, often alongside its isomer borneol and the related ketone camphor, varies significantly depending on the plant species, geographical location, and phenological stage.

Quantitative Data of this compound in Natural Sources

The following table summarizes the quantitative analysis of this compound in several well-documented plant sources. The data has been compiled from various studies employing gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) for analysis.

| Plant Species | Family | Plant Part | This compound Content (%) | Analytical Method | Reference(s) |

| Salvia officinalis (Sage) | Lamiaceae | Essential Oil | 0.04 - 2.80 | GC-MS | [1] |

| Blumea balsamifera | Asteraceae | Leaves | 0.016 g/kg (dry weight) | UMAE-GC-FID | [2] |

| Wurfbainia villosa | Zingiberaceae | Seeds | Presence confirmed | Chiral GC-MS | [3] |

| Asarum heterotropoides | Aristolochiaceae | Root Essential Oil | Abundant component | GC-MS | [4] |

| Citrus reticulata (Tangerine) | Rutaceae | Essential Oil | Presence reported | Not specified | [5] |

| Artemisia annua | Asteraceae | Essential Oil | Presence reported | Not specified | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP). The pathway primarily involves cyclization and subsequent enzymatic modifications.

The Monoterpene Biosynthesis Pathway to Borneol

The initial steps leading to the formation of the bornane skeleton are well-established:

-

Formation of Geranyl Pyrophosphate (GPP): The biosynthesis originates from the methylerythritol phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two five-carbon units are condensed by GPP synthase to form the ten-carbon GPP.[1]

-

Cyclization to Bornyl Diphosphate (BPP): The key cyclization step is catalyzed by bornyl diphosphate synthase (BPPS) . This enzyme facilitates the conversion of the linear GPP into the bicyclic bornyl diphosphate (BPP).[1]

-

Hydrolysis to Borneol: BPP is then hydrolyzed by a phosphatase to yield borneol. The specific enzyme responsible for this dephosphorylation has not been fully characterized in all organisms.

The Formation of this compound

This compound is an isomer of borneol. While the direct enzymatic conversion of borneol to this compound has not been definitively elucidated in all natural systems, the relationship is understood to occur. In synthetic chemistry, this compound is often produced via the reduction of camphor, which in turn can be formed by the oxidation of borneol, a reaction catalyzed by borneol dehydrogenase.[6][7] This suggests a potential metabolic grid involving borneol, camphor, and this compound, where the equilibrium and specific enzyme activities dictate the final product distribution.

Biosynthetic Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis relevant to this compound research.

Extraction of this compound from Plant Material

3.1.1. Steam Distillation

This method is suitable for extracting volatile compounds like this compound from fresh or dried plant material.[8][9]

-

Apparatus: Clevenger-type apparatus or a standard steam distillation setup.

-

Procedure:

-

Weigh a suitable amount of plant material (e.g., 100 g of fresh leaves) and place it in the distillation flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Assemble the steam distillation apparatus.

-

Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.

-

The steam and oil vapor mixture is then condensed and collected in a receiving vessel.

-

Due to the immiscibility of the essential oil with water, two layers will form. The upper, less dense layer is the essential oil containing this compound.

-

Separate the essential oil layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

3.1.2. Ultrasonic and Microwave-Assisted Extraction (UMAE)

This is a rapid and efficient method for extracting this compound from dried plant material.[2]

-

Apparatus: Ultrasonic bath, microwave extraction system.

-

Procedure:

-

Grind the dried plant material to a fine powder.

-

Weigh a precise amount of the powdered material (e.g., 1.0 g) into an extraction vessel.

-

Add a suitable solvent (e.g., 10 mL of ethyl acetate).

-

Place the vessel in an ultrasonic bath for a specified time (e.g., 30 minutes).

-

Subsequently, subject the sample to microwave irradiation at a controlled power and time (e.g., 100 W for 30 seconds).

-

Allow the extract to cool to room temperature.

-

Filter the extract to remove solid plant material.

-

The resulting filtrate is ready for direct analysis by GC-MS or GC-FID.

-

Quantification of this compound by Gas Chromatography (GC)

3.2.1. GC-MS/FID Analysis

This is the standard method for the separation and quantification of volatile compounds in essential oils.[3][10][11]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS) or a flame ionization detector (FID).

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5). For chiral separation of borneol and this compound enantiomers, a chiral column is required.[3]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C, hold for 2 minutes.

-

Ramp: Increase to 180°C at a rate of 3°C/minute.

-

Hold: Maintain at 180°C for 5 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Final hold: Maintain at 280°C for 10 minutes.

-

(Note: The temperature program should be optimized based on the specific column and sample matrix.)

-

-

Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the GC to generate a calibration curve by plotting peak area against concentration.

-

Inject the extracted sample.

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum (for GC-MS).

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Enzyme Assay for Bornyl Diphosphate Synthase (BPPS)

This protocol is for determining the activity of BPPS, the key enzyme in the biosynthesis of the bornane skeleton.[12][13]

-

Reagents:

-

HEPES buffer (50 mM, pH 7.2)

-

Magnesium chloride (MgCl₂) (10 mM)

-

Dithiothreitol (DTT) (5 mM)

-

Geranyl pyrophosphate (GPP) (substrate, 50 µM)

-

Purified BPPS enzyme

-

Calf intestinal alkaline phosphatase (CIAP)

-

Hexane (for extraction)

-

-

Procedure:

-

Prepare the reaction mixture in a total volume of 300 µL containing HEPES buffer, MgCl₂, and DTT.

-

Add the purified BPPS enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, GPP.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

To dephosphorylate the product (bornyl diphosphate) for GC analysis, add CIAP to the reaction mixture and incubate at 37°C for 2 hours.

-

Stop the reaction and extract the products by adding an equal volume of hexane and vortexing.

-

Centrifuge to separate the phases.

-

Analyze the hexane layer containing borneol by GC-MS.

-

-

Data Analysis:

-

Identify the borneol peak in the chromatogram.

-

Quantify the amount of borneol produced.

-

Calculate the enzyme activity, typically expressed in units such as pmol of product formed per mg of protein per hour.

-

Experimental Workflow Diagrams

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound, supported by quantitative data and comprehensive experimental protocols. The information presented herein serves as a foundational resource for researchers in natural product chemistry, enabling further exploration into the therapeutic potential of this compound and the optimization of its production through biotechnological approaches. Future research should focus on elucidating the specific enzymatic step responsible for the isomerization of borneol to this compound to complete our understanding of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Camphor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. engineering.iastate.edu [engineering.iastate.edu]

- 9. Get pure natural oils by steam distillation method [onlynaturalessentialoil.com]

- 10. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 11. Resolution of this compound and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]

- 13. Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isoborneol Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isoborneol crystals. It includes quantitative data, detailed experimental protocols for property determination, and a review of its biological activities with corresponding signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a bicyclic monoterpenoid alcohol and a terpene derivative. It is the exo diastereomer of borneol.[1][2] As a chiral molecule, this compound exists as enantiomers, namely (+)-isoborneol and (-)-isoborneol.[1] It is a component of several plant essential oils and is known for its characteristic camphor-like, woody, and minty aroma.[3][4] this compound and its derivatives are utilized in various applications, including fragrances, synthetic flavors, and as a known antioxidant and antiviral agent.[5][6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application. The following tables summarize key quantitative data for this compound crystals.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | [3][5][7] |

| Molecular Weight | 154.25 g/mol | [3][5][7] |

| Appearance | White to off-white crystals; white colored lump-solid with a sharp camphor-like odor. | [3] |

| Melting Point | 212–214 °C (sublimes) | [1][5] |

| Boiling Point | 212 °C | [3] |

| Density | 1.011 g/cm³ at 20 °C | [3][6] |

| Vapor Pressure | 0.035 mm Hg; 3.5 x 10⁻² mm Hg; 0.057-4.706 Pa at 25°C | [3][5][8] |

| Flash Point | 60 °C / 150 °F (closed cup) | [3][9] |

| LogP (Octanol/Water) | 2.7 | [6][7] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | 738 mg/L at 25 °C; Practically insoluble. | [3][9] |

| Ethanol | Very soluble. | [3][9] |

| Diethyl Ether | Very soluble. | [3][9] |

| Chloroform | Very soluble. | [3] |

| Benzene | Soluble. | [3][9] |

| Propylene Glycol | Slightly soluble. | [3][9] |

| Vegetable Oils | Insoluble. | [3][9] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound crystals.

The melting point of a crystalline solid is a critical indicator of purity.[10] A sharp melting range of one or two degrees is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.[10][11]

Methodology:

-

Sample Preparation: A small amount of dry this compound crystals is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to pack the powder into the sealed end to a height of 2-4 mm.[12]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[10][11]

-

Approximate Melting Point Determination: An initial rapid heating (10-20°C/minute) is performed to determine an approximate melting point range.[12]

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 10°C below the approximate melting point. A fresh sample is prepared and heated at a much slower rate, ensuring the temperature increases by no more than 1-2°C per minute as it approaches the expected melting point.[10][12]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[12]

Solubility is a fundamental property that influences the bioavailability and formulation of a compound. The following protocol describes a common method for determining the solubility of an organic compound like this compound in various solvents.

Methodology:

-

Preparation: Weigh a precise, small amount of this compound (e.g., 10 mg) and place it into a test tube or vial.[13]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, etc.) to the test tube.[13][14]

-

Equilibration: Vigorously shake or agitate the mixture to facilitate dissolution.[13][14] For thermodynamic solubility, the mixture should be agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Observation: Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble at that concentration.

-

Incremental Addition: If the solid does not dissolve completely, add small, measured increments of the solvent, shaking after each addition, until the solid is fully dissolved.[13] The total volume of solvent required is then recorded.

-

Quantitative Analysis: For precise measurements, a saturated solution is prepared by adding excess this compound to the solvent and allowing it to equilibrate. The undissolved solid is then removed by filtration or centrifugation. The concentration of this compound in the clear supernatant is determined using an analytical technique such as HPLC or UV-spectrometry.[16]

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to obtain information about its crystal structure and unit cell dimensions.[17]

Methodology:

-

Sample Preparation: The this compound crystal sample is gently ground into a fine powder (typically <10 µm particle size) to ensure random orientation of the crystallites.[18] The powder is then packed into a sample holder, and its surface is flattened to be flush with the holder's surface.[19] A low-background holder is recommended for small sample quantities.[18]

-

Instrument Setup: The sample holder is mounted in the goniometer of the X-ray diffractometer. The instrument parameters are set, including the X-ray source (commonly Cu Kα, λ = 1.5418 Å), voltage, current, and the scanning range (e.g., 2θ from 5° to 70°).[17]

-

Data Collection: The analysis is initiated. The goniometer rotates the sample at an angle θ while the detector rotates at an angle of 2θ, recording the intensity of the diffracted X-rays at each angle.[17]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.

-

Phase Identification: The experimental pattern is compared to reference patterns in a crystallographic database (e.g., ICDD) to confirm the identity of the this compound phase.[18]

-

Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the unit cell lattice parameters.[18]

-

Rietveld Refinement: For detailed structural analysis, the entire experimental pattern is fitted with a calculated pattern based on a crystal structure model to refine atomic positions and other structural parameters.[18]

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antiviral, neuroprotective, and anti-inflammatory effects. The following sections describe these activities and their underlying signaling pathways.

This compound has demonstrated potent, dual viricidal activity against HSV-1.[1] It can directly inactivate the virus and also inhibit its replication within host cells.[1][9] The primary mechanism of action is the specific inhibition of the glycosylation of viral polypeptides.[1][9]

Signaling Pathway: this compound disrupts the post-translational modification of key viral glycoproteins, gB and gD. These glycoproteins are essential for viral entry, cell-to-cell spread, and the formation of the viral envelope. By preventing their mature, fully glycosylated forms from being produced, this compound effectively halts the viral replication cycle.[1]

This compound has shown significant neuroprotective effects against oxidative stress-induced apoptosis, a key factor in neurodegenerative diseases like Parkinson's.[5][7] Its protective function is largely attributed to its antioxidant potential.[5][7]

Signaling Pathway: In response to cellular stressors like 6-hydroxydopamine (6-OHDA), this compound intervenes in the apoptotic cascade. It reduces the generation of reactive oxygen species (ROS) and subsequent increases in intracellular calcium.[5][7] This prevents the release of cytochrome C from the mitochondria, inhibits the activity of executioner caspase-3, and restores the anti-apoptotic Bax/Bcl-2 ratio.[5][7] Furthermore, this compound modulates kinase signaling by decreasing the activation of the pro-apoptotic JNK pathway and activating the pro-survival PKC pathway.[5][7]

This compound possesses anti-inflammatory properties, which are crucial for mitigating conditions like atherosclerosis and acute lung injury.[14] Studies on borneol, its isomer, suggest that a key mechanism is the suppression of major inflammatory signaling pathways, including NF-κB (nuclear factor-kappaB) and MAPKs (mitogen-activated protein kinases).[15][18] These pathways regulate the expression of pro-inflammatory mediators.

Signaling Pathway: Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), cellular signaling cascades involving MAPKs and the IκB kinase (IKK) complex are activated. This leads to the activation and nuclear translocation of the transcription factor NF-κB. This compound is suggested to inhibit these pathways, thereby downregulating the gene expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][18]

This compound acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[11] TRPM8 is a nonselective cation channel that functions as the primary sensor for cool temperatures and cooling agents like menthol.

Signaling Pathway: this compound binds to and activates the TRPM8 channel, which is expressed on the surface of sensory neurons and other cells.[11] This activation leads to a conformational change in the channel, allowing the influx of cations, primarily Ca²⁺ and Na⁺. The resulting depolarization of the cell membrane and increase in intracellular calcium triggers downstream signaling events, which are interpreted by the nervous system as a cooling sensation and can lead to physiological responses like increased tear production.[11]

References

- 1. Antiviral properties of this compound, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protective effect of (+/-) this compound against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidants and oxidants regulated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | HSV | TargetMol [targetmol.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. mdpi.com [mdpi.com]

- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Attenuates Low-Density Lipoprotein Accumulation and Foam Cell Formation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of LPS-stimulated pulmonary inflammation by Borneol in murine acute lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The anti-inflammatory potential of Cinnamomum camphora (L.) J.Presl essential oil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]

A Technical Guide to the Stereochemistry and Absolute Configuration of Isoborneol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemical properties of isoborneol, a bicyclic monoterpenoid alcohol. It details the structural relationships between its isomers and outlines modern experimental protocols for the unambiguous determination of its absolute configuration, a critical parameter in fields ranging from asymmetric synthesis to pharmaceutical development.

The Stereochemical Landscape of this compound

This compound is a saturated derivative of camphor, built upon a rigid bicyclo[2.2.1]heptane framework. Its stereochemistry is defined by the spatial arrangement of its hydroxyl group and the inherent chirality of its bridged-ring system.

Diastereomerism: this compound vs. Borneol

This compound's structure is closely related to its diastereomer, borneol. The key distinction lies in the orientation of the hydroxyl (-OH) group at the C2 position.[1]

-

This compound : The hydroxyl group is in the exo position, pointing away from the six-membered ring containing the gem-dimethyl bridge (C7).

-

Borneol : The hydroxyl group is in the endo position, pointing towards the C7 bridge.

Because they are stereoisomers that are not mirror images of each other, borneol and this compound are classified as diastereomers. This structural difference results in distinct physical and chemical properties.

Enantiomers and Absolute Configuration

The this compound molecule possesses three stereogenic centers (at carbons C1, C2, and C4), making it a chiral molecule.[2] It exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers exhibit equal and opposite optical rotation.[3]

The absolute configuration of each enantiomer is unequivocally defined by the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following systematic IUPAC names:

-

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol , which corresponds to the dextrorotatory (+)-isoborneol .[4][5]

-

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol , which corresponds to the levorotatory (-)-isoborneol .[1][6]

// Edges from Camphor camphor -> minus_iso [label=" Reduction\n(endo-attack)", color="#34A853"]; camphor -> plus_borneol [label=" Reduction\n(exo-attack)", color="#FBBC05"];

// Stereochemical Relationships plus_iso -> minus_iso [label="Enantiomers", dir=both, style=dashed, color="#202124"]; plus_borneol -> minus_borneol [label="Enantiomers", dir=both, style=dashed, color="#202124"]; plus_iso -> plus_borneol [label="Diastereomers", dir=both, style=dashed, color="#202124"]; minus_iso -> minus_borneol [label="Diastereomers", dir=both, style=dashed, color="#202124"]; plus_iso -> minus_borneol [label="Diastereomers", dir=both, style=dashed, color="#202124"]; minus_iso -> plus_borneol [label="Diastereomers", dir=both, style=dashed, color="#202124"]; } END_DOT

Physicochemical and Spectroscopic Data

The distinct stereochemistry of this compound's isomers gives rise to measurable differences in their physical and spectroscopic properties.

Physicochemical Properties

Quantitative data for the enantiomers and the racemic mixture of this compound are summarized below.

| Property | (+)-Isoborneol | (-)-Isoborneol | (±)-Isoborneol (Racemic) | Reference(s) |

| IUPAC Name | (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | [1][4][6] |

| Molar Mass | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | [1][6] |

| Melting Point | 214 °C | 214 °C | 210–215 °C | [1][3] |

| Specific Rotation [α]D | +34.3° (c=5, EtOH) | -34.3° (c=5, EtOH) | 0° | [3] |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | [1][7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | Insoluble in water; Soluble in ethanol, ether, chloroform | Insoluble in water; Soluble in ethanol, ether, chloroform | [6][7] |

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The diagnostic proton H-2 (attached to the carbon bearing the hydroxyl group) shows a clear difference in chemical shift between this compound and its endo diastereomer, borneol.

| Proton Assignment | This compound (exo-OH) Chemical Shift (ppm in CDCl₃) | Borneol (endo-OH) Chemical Shift (ppm in CDCl₃) | Reference(s) |

| H-2 (CH-OH) | ~3.62 | ~4.00 | [8][9] |

| C7-CH₃ (syn) | ~1.02 | ~0.88 | [9] |

| C7-CH₃ (anti) | ~0.82 | ~0.90 | [9] |

| C1-CH₃ | ~0.90 | ~0.85 | [9] |

Experimental Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule is a non-trivial task that requires empirical validation. Several robust methods are employed for this compound.

Chromatographic Method: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for separating enantiomers.[10][11] A validated protocol for this compound has been established.[4][5][6]

Experimental Protocol: Enantioseparation of this compound by Chiral HPLC [4]

-

Principle : The enantiomers of this compound form transient, diastereomeric complexes with the chiral stationary phase, leading to different retention times and enabling separation.

-

Stationary Phase : A cellulose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase is highly effective.[4][6]

-

Mobile Phase : A normal-phase solvent system, typically a mixture of hexane and an alcohol modifier like ethanol or isopropanol.

-

Optimization :

-

Detection : An optical rotation detector or a circular dichroism detector can be used to identify the elution order of the (+) and (-) enantiomers.[4]

Spectroscopic Method: Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[12][13] It provides an unambiguous determination of absolute configuration for molecules in solution.[14][15]

Experimental Protocol: VCD for Absolute Configuration Assignment [4][13]

-

Principle : The VCD spectrum of one enantiomer is the mirror image of the other. By comparing the experimentally measured spectrum to a theoretically calculated spectrum, the absolute configuration can be assigned.[14]

-

Sample Preparation : The purified enantiomer (e.g., from semi-preparative chiral HPLC) is dissolved in a suitable solvent (e.g., CDCl₃) at a known concentration.[15]

-

Data Acquisition : The VCD and standard IR spectra are recorded using a specialized VCD spectrometer.

-

Computational Modeling : The VCD spectrum for one enantiomer (e.g., the (1S,2S,4S) configuration) is calculated ab initio using Density Functional Theory (DFT). The theoretical spectrum for the other enantiomer is its mirror image.

-

Assignment : The experimental VCD spectrum is compared to the two calculated spectra. A direct match confirms the absolute configuration of the sample. For this compound, the VCD spectrum of the first-eluted component from the specified HPLC protocol was consistent with the DFT pattern for the (1S, 2S, 4S) configuration, confirming it as (+)-isoborneol.[4]

Chemical Correlation: Reduction of Camphor

A classic method for determining the stereochemistry of this compound is through chemical correlation, specifically the stereoselective reduction of camphor.[16][17]

Experimental Protocol: Stereoselective Reduction of Camphor [16][18][19]

-

Principle : The reduction of the carbonyl group in camphor with a hydride reagent like sodium borohydride (NaBH₄) is sterically hindered. The reagent preferentially attacks from the less hindered endo face, leading to the formation of the exo alcohol, this compound, as the major product.[16][18]

-

Starting Material : Camphor of a known absolute configuration (e.g., (1R)-(+)-camphor).

-

Reagents :

-

Camphor (100 mg)

-

Methanol (1 mL)

-

Sodium borohydride (NaBH₄) (100 mg)

-

-

Procedure :

-

Dissolve camphor in methanol in a suitable flask.[16]

-

Add NaBH₄ in portions to the stirred solution.[16]

-

After the reaction is complete (e.g., 30 minutes), quench the reaction by carefully adding ice-cold water to precipitate the product.[8][18]

-

Collect the solid product by vacuum filtration.

-

Purify the product by recrystallization or extraction with a solvent like dichloromethane.[16][18]

-

-

Analysis : The product mixture is analyzed by Gas Chromatography (GC) or ¹H NMR to determine the diastereomeric ratio of this compound to borneol.[8] The optical rotation of the purified major product (this compound) is measured. By starting with (1R)-(+)-camphor, the resulting major product is (1R,2R,4R)-(-)-isoborneol, thus correlating the configurations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound [drugfuture.com]

- 4. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. magritek.com [magritek.com]

- 9. DL-Isoborneol(124-76-5) 1H NMR [m.chemicalbook.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectroscopyeurope.com [spectroscopyeurope.com]

- 16. cerritos.edu [cerritos.edu]

- 17. Camphor - Wikipedia [en.wikipedia.org]

- 18. odinity.com [odinity.com]

- 19. sciencing.com [sciencing.com]

Isoborneol Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoborneol in various organic solvents. This compound, a bicyclic monoterpenoid alcohol, is a key intermediate in the synthesis of camphor and finds applications in the fragrance and pharmaceutical industries.[1] A thorough understanding of its solubility is crucial for process design, purification, and formulation development. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents has been experimentally determined across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound in acetone, ethanol, p-cymene, and p-xylene. The data is compiled from the study by Chen et al. (2019).[2][3][4]

Table 1: Solubility of this compound in Acetone [2][3][4]

| Temperature (K) | Mole Fraction (x) |

| 296.65 | 0.2985 |

| 303.15 | 0.3542 |

| 308.45 | 0.4078 |

| 313.15 | 0.4593 |

| 318.75 | 0.5211 |

| 323.25 | 0.5784 |

| 328.35 | 0.6415 |

| 333.15 | 0.7023 |

| 338.25 | 0.7689 |

| 343.15 | 0.8367 |

| 348.85 | 0.9154 |

Table 2: Solubility of this compound in Ethanol [2][3][4]

| Temperature (K) | Mole Fraction (x) |

| 296.65 | 0.1892 |

| 303.15 | 0.2315 |

| 308.45 | 0.2698 |

| 313.15 | 0.3087 |

| 318.75 | 0.3546 |

| 323.25 | 0.4012 |

| 328.35 | 0.4513 |

| 333.15 | 0.5031 |

| 338.25 | 0.5587 |

| 343.15 | 0.6169 |

| 348.85 | 0.6802 |

Table 3: Solubility of this compound in p-Cymene [2][3][4]

| Temperature (K) | Mole Fraction (x) |

| 296.65 | 0.1588 |

| 303.15 | 0.1981 |

| 308.45 | 0.2345 |

| 313.15 | 0.2721 |

| 318.75 | 0.3154 |

| 323.25 | 0.3602 |

| 328.35 | 0.4087 |

| 333.15 | 0.4591 |

| 338.25 | 0.5132 |

| 343.15 | 0.5698 |

| 348.85 | 0.6305 |

Table 4: Solubility of this compound in p-Xylene [2][3][4]

| Temperature (K) | Mole Fraction (x) |

| 296.65 | 0.1456 |

| 303.15 | 0.1823 |

| 308.45 | 0.2165 |

| 313.15 | 0.2518 |

| 318.75 | 0.2927 |

| 323.25 | 0.3351 |

| 328.35 | 0.3812 |

| 333.15 | 0.4297 |

| 338.25 | 0.4815 |

| 343.15 | 0.5359 |

| 348.85 | 0.5941 |

Qualitative solubility information from various sources indicates that this compound is also very soluble in diethyl ether and chloroform, and soluble in benzene.[5] It is slightly soluble in propylene glycol and very slightly soluble in water.[5]

Experimental Protocols

The following sections detail the methodologies for determining the solubility of this compound in organic solvents. The primary methods employed are the static equilibrium method and the gravimetric method for concentration analysis.

Static Equilibrium Method

This method involves establishing a solid-liquid equilibrium of the solute in the solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Sample vials

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and the mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved this compound reaches a constant value.

-

Sampling: After equilibration, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being aspirated.

-

Sample Handling: The collected sample is immediately transferred to a pre-weighed vial and sealed to prevent solvent evaporation.

-

Analysis: The concentration of this compound in the collected sample is determined using a suitable analytical method, such as the gravimetric method described below.

Gravimetric Method for Concentration Determination

This method determines the mass of the solute in a known mass of the saturated solution.

Materials and Equipment:

-

Saturated solution sample from the static equilibrium method

-

Analytical balance

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Weighing the Saturated Solution: A known mass of the filtered, saturated solution is accurately weighed in a pre-weighed evaporating dish.

-

Solvent Evaporation: The evaporating dish containing the solution is placed in an oven at a temperature sufficient to evaporate the solvent completely without causing sublimation or degradation of the this compound. The evaporation should be carried out in a well-ventilated fume hood.

-

Drying to a Constant Weight: The evaporating dish with the solid residue is dried in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive weighings are within an acceptable tolerance.[6]

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The mass of the solvent is the difference between the initial weight of the solution and the mass of the dissolved this compound. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

References

Unveiling the Three-Dimensional Architecture of Isoborneol Derivatives: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of isoborneol derivatives, compounds of significant interest in medicinal chemistry and materials science due to their unique stereochemistry and biological activity. By examining the precise three-dimensional arrangement of atoms within the crystal lattice, researchers can gain critical insights into the structure-property relationships that govern the efficacy and behavior of these molecules. This document offers a summary of key crystallographic data, detailed experimental protocols for crystal structure determination, and visualizations of the underlying experimental workflows.

Core Crystallographic Data of this compound Derivatives

The precise determination of molecular geometry through single-crystal X-ray diffraction provides invaluable quantitative data. Below are the crystallographic parameters for two exemplary this compound derivatives: (±)-N-[(1RS,2RS,4RS)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]acetamide and (±)-2-chloro-N-[(1RS,2RS,4RS)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]acetamide. These compounds feature the characteristic rigid bicyclic bornane skeleton with an attached acetamide or chloroacetamide functionality at the 2-exo-position[1].

Table 1: Unit Cell Parameters

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| (±)-exo-N-Isobornylacetamide | C₁₂H₂₁NO | Monoclinic | P2₁/c | 10.338(2) | 11.455(2) | 19.346(4) | 90 | 98.78(3) | 90 | 2262.2(8) | 8 |

| (±)-exo-N-Isobornyl-2-chloroacetamide | C₁₂H₂₀ClNO | Monoclinic | P2₁/n | 9.893(3) | 11.234(4) | 11.597(4) | 90 | 100.17(3) | 90 | 1268.5(7) | 4 |

Data sourced from Stepanovs et al., 2015.[1]

Table 2: Selected Bond Lengths (Å)

| Compound | Bond | Length (Å) | Bond | Length (Å) |

| (±)-exo-N-Isobornylacetamide | C1-C2 | 1.549(3) | N1-C11 | 1.340(3) |

| C2-N1 | 1.467(3) | C11-O1 | 1.236(3) | |

| C11-C12 | 1.503(4) | |||

| (±)-exo-N-Isobornyl-2-chloroacetamide | C1-C2 | 1.551(2) | N1-C11 | 1.341(2) |

| C2-N1 | 1.464(2) | C11-O1 | 1.232(2) | |

| C11-C12 | 1.517(2) | C12-Cl1 | 1.777(2) |

Data sourced from Stepanovs et al., 2015.[1]

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Compound | Atoms | Angle (°) | Atoms | Torsion Angle (°) |

| (±)-exo-N-Isobornylacetamide | C1-C2-N1 | 113.4(2) | C1-C2-N1-C11 | -169.8(2) |

| C2-N1-C11 | 122.9(2) | C2-N1-C11-O1 | 2.1(4) | |

| N1-C11-O1 | 123.1(3) | |||

| (±)-exo-N-Isobornyl-2-chloroacetamide | C1-C2-N1 | 113.1(1) | C1-C2-N1-C11 | -173.0(1) |

| C2-N1-C11 | 123.2(1) | C2-N1-C11-O1 | 0.9(2) | |

| N1-C11-O1 | 123.3(1) |

Data sourced from Stepanovs et al., 2015.[1]

In the crystal structures of both compounds, molecules are linked by N—H⋯O hydrogen bonds, forming trans-amide chains. These interactions are further reinforced by C—H⋯O contacts[1]. For instance, in a related borneol derivative, a quaternary ammonium salt, the crystal structure reveals a short I⁻···H contact of 3.04 Å and a weak C10-H···O=C hydrogen bond with an H···O distance of 2.59 Å and a C-H···O angle of 167°[2].

Experimental Protocols

The determination of crystal structures is a meticulous process involving several key stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves standard organic chemistry reactions. For example, isobornyl acrylate can be synthesized by reacting (-)-borneol with acryloyl chloride in the presence of triethylamine in anhydrous THF[3]. The crucial step for crystal structure analysis is obtaining high-quality single crystals. This is typically achieved through slow evaporation of a suitable solvent. For the N-isobornylacetamides, single crystals were grown from a solution in a mixture of dichloromethane and n-hexane[1].

Single-Crystal X-ray Diffraction Data Collection and Refinement

The following workflow outlines the typical procedure for single-crystal X-ray diffraction analysis.

References

A Technical Guide to the Thermodynamic Properties of Isoborneol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoborneol, a bicyclic monoterpenoid alcohol, is a chiral molecule existing as two enantiomers: (+)-isoborneol and (-)-isoborneol. As with many chiral compounds, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. A thorough understanding of their fundamental physicochemical properties, including their thermodynamic characteristics, is therefore crucial for their application in drug development, synthesis, and quality control. This technical guide provides a comprehensive overview of the available thermodynamic data for the enantiomers of this compound, details the experimental methodologies for their determination, and presents key relationships in a clear, visual format.

Thermodynamic Properties of this compound Enantiomers

The thermodynamic properties of enantiomers in a chiral environment can differ; however, in an achiral environment, their physical properties, with the exception of their interaction with plane-polarized light, are identical.[1] The following tables summarize the key thermodynamic and physical properties of this compound. It is important to note that much of the available data pertains to the racemic mixture (DL-isoborneol). Data for individual enantiomers are specified where available.

Table 1: Thermal Properties of this compound

| Property | DL-Isoborneol | (+)-Isoborneol | (-)-Isoborneol | References |

| Melting Point (°C) | 212-214 | 212-214 | 212-214 | [2][3][4][5][6] |

| Boiling Point (°C) | 214 | - | - | [2][5] |

| Enthalpy of Fusion (ΔHfus) | - | - | - | |

| Enthalpy of Sublimation (ΔHsub) | 41.1 kJ/mol at 388 K | - | - | [7][8] |

Table 2: Physical and Optical Properties of this compound

| Property | DL-Isoborneol | (+)-Isoborneol | (-)-Isoborneol | References |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | [3][5] |

| Molar Mass ( g/mol ) | 154.25 | 154.25 | 154.25 | [3] |

| Density (g/cm³) | ~1.011 (for borneol) | - | - | [9] |

| Vapor Pressure | 0.057-4.706 Pa at 25°C | - | - | [2][5] |

| Specific Rotation ([α]D) | 0° | +37.7° (c=5, ethanol, 20°C) | - | [10] |

| Water Solubility | Insoluble | - | - | [4] |

Experimental Protocols

Accurate determination of the thermodynamic properties of this compound enantiomers relies on precise and well-defined experimental methodologies. Below are detailed protocols for key analytical techniques.

Enantiomeric Separation and Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reliable method for separating this compound enantiomers involves chiral HPLC.[11]

-

Instrumentation: High-Performance Liquid Chromatograph coupled with an optical rotation detector.

-

Chiral Stationary Phase: A cellulose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase has shown excellent separation performance.[11]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol). The resolution is sensitive to the alcohol content; lower ethanol concentrations and lower temperatures generally improve separation.[11]

-

Detection: An optical rotation detector is used to distinguish between the enantiomers based on their opposite rotation of plane-polarized light.

-

Procedure:

-

A solution of the this compound sample is prepared in the mobile phase.

-

The sample is injected into the HPLC system.

-

The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase.

-

The separated enantiomers are detected by the optical rotation detector, and the enantiomeric purity is determined by integrating the peak areas of the two enantiomers.

-

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for measuring melting point and enthalpy of fusion.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is hermetically sealed in an aluminum pan.

-

Procedure:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of this compound.

-

The heat flow to the sample is monitored relative to the reference.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important relationships and workflows relevant to the study of this compound enantiomers.

Caption: Relationship between this compound enantiomers and their racemic mixture.

Caption: Experimental workflow for determining thermodynamic properties.

References

- 1. organic chemistry - Thermodynamic properties of enantiomers - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. DL-Isoborneol CAS#: 124-76-5 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. DL-Isoborneol | 124-76-5 [chemicalbook.com]

- 6. This compound 95 124-76-5 [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. D-Borneol | C10H18O | CID 6552009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory Properties and Receptor Interactions of Isoborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoborneol, a bicyclic monoterpenoid, is a prominent component of many essential oils and is widely used in the fragrance and flavor industries. Its characteristic camphoraceous and woody scent is a subject of significant interest in the field of olfaction. This technical guide provides a comprehensive overview of the current understanding of this compound's olfactory properties, the general mechanisms of olfactory receptor interaction, and the detailed experimental protocols required to elucidate its specific receptor partners. While the dedicated olfactory receptors for this compound have yet to be deorphanized, this document outlines the established methodologies, including in vitro receptor activation assays and analytical techniques, that are essential for this discovery. Furthermore, it presents the canonical olfactory signal transduction pathway and explores the relationship between this compound's chemical structure and its perceived odor.

Olfactory Properties of this compound

This compound possesses a complex and multifaceted odor profile. It is primarily described as having a camphor-like, woody, and balsamic aroma with herbal and minty undertones.[1][2][3] The perception of these scent characteristics is concentration-dependent. The detection threshold of this compound is in the range of 2.5 to 16 parts per billion (ppb).[4]

Physicochemical and Olfactory Data Summary

The following table summarizes the key physicochemical and olfactory properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | [4] |

| Molecular Formula | C₁₀H₁₈O | [5][6] |

| Molecular Weight | 154.25 g/mol | [5][6] |

| Odor Description | Camphoreous, woody, balsamic, herbal, minty, piney, earthy, cooling, musty, spicy | [1][2][3][6] |

| Odor Threshold | 2.5 - 16 ppb | [4] |

| Melting Point | 212-214 °C | [5] |

| Boiling Point | 212 °C (sublimes) | [6] |

| Water Solubility | 738 mg/L at 25 °C | [4] |

| logP (Octanol/Water) | 2.7 | [6] |

Olfactory Receptor Interactions and Signal Transduction

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs), which are located on the cilia of olfactory sensory neurons in the nasal epithelium.[7] These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a sophisticated intracellular signaling cascade.[1][7]

The Canonical Olfactory Signaling Pathway

The primary signal transduction pathway for most odorants in vertebrates is mediated by the G-protein Gαolf.[1][8] The binding of an odorant to an OR triggers a conformational change in the receptor, leading to the activation of Gαolf.[9] This, in turn, activates adenylyl cyclase type III, which synthesizes cyclic adenosine monophosphate (cAMP).[1][8] The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Ca²⁺ and Na⁺ ions.[8] This influx leads to depolarization of the neuron. The elevated intracellular Ca²⁺ further amplifies the signal by opening Ca²⁺-activated chloride channels.[8] If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the information is further processed, leading to the perception of smell.[9]

Experimental Protocols for Investigating this compound-Receptor Interactions

Identifying the specific ORs that respond to this compound requires a process known as deorphanization. The following sections detail the primary experimental methodologies used for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that are responsible for its aroma.[10][11] The sample is first separated by gas chromatography, and the eluent is split between a conventional detector (like a mass spectrometer) and a sniffing port where a trained analyst assesses the odor of each separated compound.[10]

Experimental Protocol for GC-O Analysis of this compound:

-

Sample Preparation: A solution of this compound in a volatile solvent (e.g., ethanol or dichloromethane) is prepared. For complex mixtures containing this compound, headspace sampling or solvent extraction can be employed.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar Carbowax column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.[6]

-

Olfactometric Detection: The column effluent is split, with one part directed to a mass spectrometer for chemical identification and the other to a heated sniffing port.

-

Data Acquisition: A trained panelist sniffs the effluent from the odor port and records the retention time, odor quality, and intensity of each detected aroma. This data is then correlated with the mass spectrometry data to identify the chemical compound responsible for each odor.[10][11]

Heterologous Expression and Receptor Deorphanization Assays

Due to the difficulty in studying ORs in their native neurons, they are often expressed in heterologous cell lines (e.g., HEK293T or Hana3A cells) for functional characterization.[12] Two primary methods are used to measure OR activation in these systems: luciferase reporter assays and calcium imaging.

This assay measures the increase in intracellular cAMP levels upon OR activation by an odorant.[12] The cells are co-transfected with the OR of interest, a luciferase reporter gene under the control of a cAMP response element (CRE), and accessory proteins that aid in receptor trafficking to the cell surface.

Detailed Protocol for CRE-Luciferase Assay:

-

Cell Culture and Transfection: HEK293T or Hana3A cells are cultured in 96-well plates. The cells are then transfected with plasmids encoding the specific OR, Receptor Transporter Protein 1 (RTP1) to enhance OR expression on the cell surface, a firefly luciferase reporter construct driven by a CRE promoter, and a Renilla luciferase construct for normalization.[13][14]

-

Odorant Stimulation: After 24-48 hours of incubation to allow for protein expression, the cells are stimulated with various concentrations of this compound dissolved in a suitable buffer.

-

Luciferase Activity Measurement: Following a few hours of stimulation, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.[15]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. An increase in the normalized luciferase activity indicates that this compound has activated the specific OR.[14]

This method directly measures the influx of calcium into the cell upon OR activation. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and changes in fluorescence are monitored after odorant stimulation.[12][16]

Detailed Protocol for Calcium Imaging Assay:

-

Cell Culture and Transfection: Similar to the luciferase assay, cells are cultured and transfected with the OR and necessary accessory proteins.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which enters the cells and is cleaved by intracellular esterases into its active, calcium-binding form.[16][17][18]

-

Odorant Stimulation and Imaging: The cells are then stimulated with this compound, and the changes in intracellular calcium concentration are monitored in real-time using a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured to quantify the calcium concentration.[16][19]

-

Data Analysis: An increase in the fluorescence signal or the ratiometric value upon stimulation with this compound indicates OR activation.

Structure-Odor Relationship of this compound

The olfactory perception of this compound is intrinsically linked to its molecular structure. As a bicyclic monoterpenoid alcohol, its rigid structure and the presence and orientation of the hydroxyl group are key determinants of its interaction with ORs. This compound is the exo isomer, while its diastereomer, borneol, is the endo isomer.[5] This stereochemical difference, though subtle, can lead to different odor perceptions, as the fit within the binding pocket of an OR can be altered. Borneol is also described as having a camphoraceous and woody scent, but with potentially different nuances compared to this compound.[20][21]

Future Directions and Conclusion